
An In-depth Technical Guide to Bis-isopropyl-
PEG1: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis-isopropyl-PEG1

Cat. No.: B1593776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-isopropyl-PEG1, also known as 1,1'-oxybis(2-isopropoxyethane) or diethylene glycol

diisopropyl ether, is a chemical compound with increasing relevance in the field of drug

development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its

polyethylene glycol (PEG) backbone imparts favorable solubility and pharmacokinetic

properties, while the terminal isopropyl groups provide points for further chemical modification.

This guide provides a comprehensive overview of the chemical structure of bis-isopropyl-
PEG1 and detailed theoretical protocols for its synthesis via two common etherification

methods: the Williamson ether synthesis and acid-catalyzed dehydration.

Chemical Structure and Properties
Bis-isopropyl-PEG1 is a symmetrical ether derived from diethylene glycol. The structure

consists of a central oxygen atom linking two ethyl groups, each of which is further substituted

with an isopropoxy group.
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Property Value

Chemical Formula C8H18O2

Molecular Weight 146.23 g/mol

CAS Number 3944-35-2

Appearance Expected to be a liquid at room temperature

Solubility
Expected to be soluble in a range of organic

solvents

Synthesis of Bis-isopropyl-PEG1
Two primary synthetic routes are proposed for the laboratory-scale preparation of bis-
isopropyl-PEG1: the Williamson ether synthesis and acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. This

SN2 reaction involves the reaction of an alkoxide with a primary or secondary alkyl halide. For

the synthesis of the symmetrically substituted bis-isopropyl-PEG1, diethylene glycol is

deprotonated with a strong base to form the dialkoxide, which then reacts with an isopropyl

halide.

Reaction Scheme:
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Williamson Ether Synthesis

HO(CH2)2O(CH2)2OH
Diethylene Glycol

NaO(CH2)2O(CH2)2ONa
Disodium Diethylene Glycolate

+ Base

2 NaH
(Sodium Hydride)

(CH3)2CHO(CH2)2O(CH2)2OCH(CH3)2
Bis-isopropyl-PEG1

+ IsopropylHalide

2 (CH3)2CH-Br
2-Bromopropane

2 NaBr

Click to download full resolution via product page

Williamson Ether Synthesis of Bis-isopropyl-PEG1

Experimental Protocol:

This protocol is a representative procedure based on established methods for Williamson ether

synthesis.

Materials:

Diethylene glycol

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

2-Bromopropane

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium

hydride (2.2 equivalents) in anhydrous DMF.

Formation of the Dialkoxide: Diethylene glycol (1.0 equivalent) dissolved in anhydrous DMF

is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen

atmosphere. The mixture is then allowed to warm to room temperature and stirred for 1 hour,

or until hydrogen gas evolution ceases, indicating the formation of the disodium salt of

diethylene glycol.

Addition of Alkyl Halide: The reaction mixture is cooled back to 0 °C, and 2-bromopropane

(2.5 equivalents) is added dropwise. The reaction is then stirred at room temperature

overnight.

Work-up: The reaction is cautiously quenched by the slow addition of saturated aqueous

NH4Cl solution. The mixture is then transferred to a separatory funnel and extracted with

diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine,

dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by fractional distillation under reduced pressure to

yield pure bis-isopropyl-PEG1.

Quantitative Data (Theoretical):
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Parameter Value

Reactant Molar Ratio

Diethylene glycol 1.0

Sodium Hydride 2.2

2-Bromopropane 2.5

Expected Yield 70-85%

Purity (after purification) >95%

Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of a mixture of two alcohols can be used to synthesize

symmetrical ethers. In this case, diethylene glycol is reacted with an excess of isopropanol in

the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Scheme:

Acid-Catalyzed Dehydration

HO(CH2)2O(CH2)2OH
Diethylene Glycol

(CH3)2CHO(CH2)2O(CH2)2OCH(CH3)2
Bis-isopropyl-PEG1

+ Isopropanol, Catalyst, Heat

2 (CH3)2CHOH
Isopropanol

H2SO4 (cat.)

2 H2O
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Acid-Catalyzed Synthesis of Bis-isopropyl-PEG1
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Experimental Protocol:

This protocol is a representative procedure based on established methods for acid-catalyzed

etherification.

Materials:

Diethylene glycol

Isopropanol

Concentrated sulfuric acid (H2SO4)

Sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Reaction Setup: A round-bottom flask is charged with diethylene glycol (1.0 equivalent) and a

large excess of isopropanol (e.g., 10 equivalents).

Catalyst Addition: While stirring, a catalytic amount of concentrated sulfuric acid (e.g., 5

mol%) is slowly added to the mixture.

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can

be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: After cooling to room temperature, the reaction mixture is neutralized by the careful

addition of a saturated sodium bicarbonate solution. The mixture is then transferred to a

separatory funnel, and the organic layer is separated. The aqueous layer is extracted with a

suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with

brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed by distillation.

Purification: The crude product is purified by fractional distillation under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data (Theoretical):

Parameter Value

Reactant Molar Ratio

Diethylene glycol 1.0

Isopropanol 10.0

Sulfuric Acid 0.05

Expected Yield 40-60% (may be lower due to side reactions)

Purity (after purification) >95%

Characterization
The structure and purity of the synthesized bis-isopropyl-PEG1 would be confirmed by

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted NMR Data
Based on the analysis of structurally similar compounds, the following are the predicted 1H and

13C NMR chemical shifts for bis-isopropyl-PEG1.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.65 m 4H -O-CH₂-CH₂-O-

~3.55 m 4H -O-CH₂-CH₂-O-

~3.60 sept 2H -O-CH(CH₃)₂

~1.15 d 12H -O-CH(CH₃)₂

Predicted ¹³C NMR (CDCl₃, 100 MHz):
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Chemical Shift (δ, ppm) Assignment

~72.0 -O-CH(CH₃)₂

~70.5 -O-CH₂-CH₂-O-

~69.0 -O-CH₂-CH₂-O-

~22.5 -O-CH(CH₃)₂

Conclusion
This technical guide provides a detailed overview of the chemical structure of bis-isopropyl-
PEG1 and outlines two plausible and well-established methods for its synthesis. The

Williamson ether synthesis is generally preferred for its higher yields and milder reaction

conditions, while acid-catalyzed dehydration offers a simpler, albeit potentially lower-yielding,

alternative. The provided experimental protocols and predicted characterization data serve as a

valuable resource for researchers and scientists in the fields of medicinal chemistry and drug

development who are interested in utilizing this versatile PROTAC linker. It is important to note

that the provided protocols are theoretical and may require optimization for specific laboratory

conditions.

To cite this document: BenchChem. [An In-depth Technical Guide to Bis-isopropyl-PEG1:
Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593776#bis-isopropyl-peg1-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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